![molecular formula C8H14ClNO B2407272 Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride CAS No. 2305251-85-6](/img/structure/B2407272.png)

Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

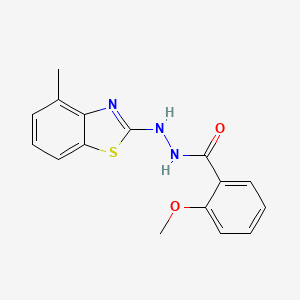

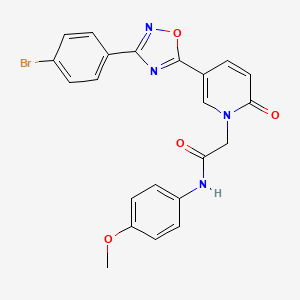

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a complex heterocyclic compound . It has been studied as a potential antitumor agent . The compound has shown significant antiproliferative activity in various cell lines .

Synthesis Analysis

The synthesis of complex alkaloid-like compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties was described earlier . The synthesis was carried out according to a developed methodology via a one-pot three-component 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is complex, featuring a spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties .Chemical Reactions Analysis

The compound was derived from one-pot three-component 1,3-dipolar cycloaddition reactions of in situ generated alloxan .Scientific Research Applications

Synthesis and Chemical Properties

- Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride has been utilized in the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These compounds were prepared using substituted isatins, α-amino acids, and cyclopropenes, employing an intramolecular [3 + 2]-cycloaddition reaction (Filatov et al., 2017).

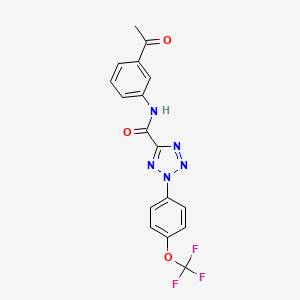

Biological Activities

- This compound derivatives have shown anti-influenza A activity. N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides were assayed against influenza A viruses, exhibiting activity similar to 1-adamantanamine hydrochloride (de la Cuesta, Ballesteros, & Trigo, 1984).

- Certain derivatives containing the spiro[pyrrolidine-oxindole] structure have demonstrated potent anticancer activity. These compounds activate pro-apoptotic genes such as p53 and caspase 7 (Vidya et al., 2019).

Mechanism of Action

The compound has demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis . It was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with the compound .

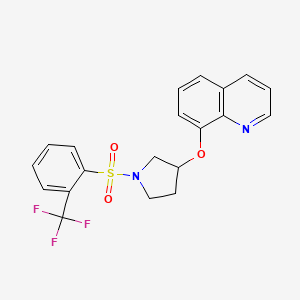

Properties

IUPAC Name |

spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

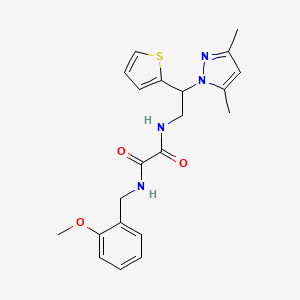

InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPQTKINUSBHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C3CC3CO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2407201.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2407212.png)